Benzo[b]thiophene-2-carboxylic acid
Description
Historical Context of Benzo[b]thiophene Scaffolds in Chemical Research
The benzo[b]thiophene core, a sulfur-containing heterocyclic system, has long been a subject of academic and industrial interest. rsc.orgccspublishing.org.cn This scaffold is not only a synthetic creation but is also found in nature, occurring in petroleum-associated deposits like lignite (B1179625) tar and within certain natural products. rsc.org For instance, the parent compound, benzo[b]thiophene, has been identified in coffee beans. rsc.org
Historically, the structural similarity of benzo[b]thiophene derivatives to biologically active molecules has made them a "privileged structure" in drug discovery. researchgate.netnih.gov This has led to the inclusion of the benzo[b]thiophene scaffold in several FDA-approved drugs, including the selective estrogen receptor modulator Raloxifene, the antifungal agent Sertaconazole, and the asthma medication Zileuton. rsc.orgnih.gov The stability and unique physicochemical properties of this aromatic heterocyclic system have cemented its importance in medicinal, agrichemical, and materials science research. researchgate.net
Significance of the Benzo[b]thiophene-2-carboxylic Acid Core in Heterocyclic Chemistry Research
Within the broader family of benzo[b]thiophenes, the this compound core holds particular importance as a versatile building block in synthetic organic chemistry. ontosight.aigoogle.com Its structure, featuring a reactive carboxylic acid group on the stable heterocyclic frame, allows for a wide array of chemical modifications. This makes it a crucial starting material, or intermediate, for the synthesis of more complex molecules with specific functionalities. google.comnih.gov
Researchers utilize this core to systematically build libraries of derivative compounds for screening. For example, the carboxylic acid can be readily converted into amides, esters, and other functional groups, which is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). ontosight.airesearchgate.netacs.org The synthesis of various substituted benzo[b]thiophene-2-acylhydrazones, for instance, starts from this compound to create a diverse collection of compounds for biological evaluation. nih.gov The development of efficient synthetic routes to this compound and its derivatives, such as processes using aqueous mediums to avoid organic solvents, highlights its industrial and research value. google.com
Overview of Research Trajectories for this compound Derivatives
The research landscape for this compound derivatives is diverse, with significant efforts concentrated in medicinal chemistry and materials science. ontosight.airesearchgate.net The core scaffold's ability to interact with various biological targets has led to the investigation of its derivatives for a wide spectrum of pharmacological activities. nih.gov
A major research trajectory is the development of novel enzyme inhibitors . Derivatives have been identified as potent inhibitors of various enzymes, with potential therapeutic applications. For example, 3,6-dichlorothis compound (BT2) is a novel allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK), a target for metabolic diseases like maple syrup urine disease. nih.govnih.gov Other derivatives have been synthesized and evaluated as inhibitors of tissue-nonspecific alkaline phosphatase (TNAP), which is relevant for treating conditions like osteoarthritis. researchgate.net
In the field of antimicrobial research , derivatives are being synthesized and tested against multidrug-resistant pathogens. Acylhydrazone derivatives of this compound have shown promise as potential new antibiotics targeting methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, various carboxamides and other derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains, by targeting enzymes like DprE1. nih.gov
Anticancer research represents another significant avenue. researchgate.net Derivatives of this compound have been explored for their anti-inflammatory, and anticancer properties. ontosight.ai For instance, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, structurally related to the 2-carboxylic acid isomer, have been synthesized as anticancer agents targeting the RhoA/ROCK pathway to inhibit tumor metastasis. nih.gov
Other notable research directions include the development of:
Anti-inflammatory agents for conditions such as ulcerative colitis, where derivatives like BT2 have been shown to suppress inflammatory pathways. wjgnet.com
Neurokinin-2 (NK2) receptor antagonists , with compounds like 6-methyl-benzo[b]thiophene-2-carboxylic acid derivatives showing high potency. acs.org
Acetylcholinesterase (AChE) inhibitors , where molecules combining the benzo[b]thiophene motif with spirooxindole structures are being explored for potential use in Alzheimer's disease treatment. mdpi.com
The following table summarizes selected research findings on various derivatives:
| Derivative Name/Class | Research Area | Key Finding | Reference(s) |
| 3,6-dichlorothis compound (BT2) | Enzyme Inhibition / Metabolic Disease | Novel allosteric inhibitor of BDK with an IC₅₀ of 3.19 μM; shows high stability. | nih.govnih.gov |
| Benzo[b]thiophene Acylhydrazones | Antimicrobial | Show activity against multidrug-resistant Staphylococcus aureus (MRSA). | nih.gov |
| This compound amides | Antitubercular | Exhibit potent activity against Mycobacterium tuberculosis, including dormant and multidrug-resistant strains. | nih.gov |
| 6-Methyl-benzo[b]thiophene-2-carboxylic acid derivatives | Neuropharmacology | Act as potent antagonists of the human neurokinin-2 (hNK2) receptor. | acs.org |
| Spirooxindole-Benzo[b]thiophene molecules | Neurodegenerative Disease | Exhibit acetylcholinesterase (AChE) inhibitory activity. | mdpi.com |
| 3,6-dichlorothis compound (BT2) | Anti-inflammatory | Ameliorates ulcerative colitis by suppressing mTORC1 activation and modulating gut microbiota. | wjgnet.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSJMQABFPKAQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212485 | |
| Record name | Thionaphthene-2-carboxylic acid | |
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Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6314-28-9 | |
| Record name | Benzo[b]thiophene-2-carboxylic acid | |
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| Record name | Thionaphthene-2-carboxylic acid | |
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| Record name | Benzo[b]thiophene-2-carboxylic acid | |
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| Record name | THIONAPHTHENE-2-CARBOXYLIC ACID | |
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Synthetic Methodologies and Chemical Transformations of Benzo B Thiophene 2 Carboxylic Acid
Classical Synthetic Routes to Benzo[b]thiophene-2-carboxylic Acid
The traditional preparations of this compound have laid the groundwork for the synthesis of its derivatives. These methods often involve multiple steps and have been refined over the years for improved yields and applicability.
Multi-step Organic Synthesis Approaches
One of the well-established multi-step routes to this compound and its derivatives commences from readily available precursors. A notable example involves the reaction of a 2-halobenzaldehyde, such as 2-fluorobenzaldehyde, with methyl 2-mercaptoacetate in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF). nih.gov This is followed by hydrolysis of the resulting ester, typically with a base like lithium hydroxide (B78521), to yield the final carboxylic acid. nih.gov
Another classical approach starts with 4-tert-butylcyclohexanone, which undergoes a three-step procedure to yield 5-tert-butyl this compound. tandfonline.com This sequence involves the formation of a chloroaldehyde, followed by reaction with methyl thioglycolate and subsequent cyclization and oxidation. tandfonline.com The oxidation of a tetrahydrobenzo[b]thiophene intermediate using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) is a key step in this synthesis, affording the aromatic benzo[b]thiophene ring system. tandfonline.com
Cyclization Methods for this compound Formation
Cyclization reactions are central to the formation of the benzo[b]thiophene core. A widely utilized method is the oxidative cyclization of o-mercaptocinnamic acids. google.com While effective, this route is primarily limited to the preparation of benzo[b]thiophene-2-carboxylates. google.com
Another significant cyclization strategy involves the reaction of 2-alkynylthioanisoles with α-oxocarboxylic acids in a radical cascade cyclization initiated by silver nitrate. mdpi.com Furthermore, the annulation of alkynylbenzenes using sodium sulfide (B99878) in N-methyl-2-pyrrolidone (NMP) at elevated temperatures represents another classical cyclization approach. mdpi.com
The intramolecular Wittig reaction provides a pathway to the benzothiophene (B83047) ring. This involves the coupling of 2-mercaptobenzenemethanol with triphenylphosphine (B44618) hydrobromide to form a Wittig reagent, which then reacts with acyl chlorides to yield the cyclized product. mdpi.com
Reactions Involving Halobenzoyl Derivatives and Mercaptoacetic Acid
A robust and frequently employed method for synthesizing this compound involves the reaction of a halobenzoyl derivative, particularly a 2-halobenzaldehyde, with mercaptoacetic acid. google.com This reaction is typically carried out in the presence of an alkali metal hydroxide in an aqueous medium. google.com The process involves heating the reaction mixture under pressure to facilitate the condensation and cyclization, leading to the formation of the alkali metal salt of this compound. google.com Subsequent acidification with a mineral acid yields the desired product. google.com For instance, 2-chlorobenzaldehyde (B119727) can be reacted with mercaptoacetic acid in the presence of potassium hydroxide and water at temperatures between 100 °C and 150 °C and pressures between 5 psi and 50 psi. google.com
This methodology has also been applied to synthesize substituted benzo[b]thiophene-2-carboxylic acids. For example, 7-nitrothis compound can be prepared by treating 2-bromo-3-nitrobenzaldehyde (B1282389) with mercaptoacetic acid under alkaline conditions. rsc.org
Modern and Optimized Synthetic Protocols for this compound
Contemporary research has focused on developing more efficient, direct, and environmentally benign synthetic routes to this compound.
Direct Synthesis from Precursors
Modern synthetic strategies aim for the direct construction of the this compound scaffold from simple starting materials. One such approach involves the reaction of 2-nitrochalcones with elemental sulfur in the presence of an activator like N,N-diisopropylethylamine (DIPEA) to produce 2-benzoylbenzothiophenes, which can be further functionalized. organic-chemistry.org
Another direct method is the aryne reaction between alkynyl sulfides and o-silylaryl triflates. rsc.org This one-step intermolecular reaction allows for the synthesis of a wide range of 3-substituted benzo[b]thiophenes, which can then be functionalized at the 2-position. rsc.org For instance, the resulting benzo[b]thiophene can undergo oxidation to form the corresponding carboxylic acid. rsc.org
The table below summarizes some direct synthetic approaches:
Table 1: Modern Direct Synthetic Approaches to Benzo[b]thiophene Derivatives
| Starting Materials | Reagents and Conditions | Product Type |
| 2-Nitrochalcones, Elemental Sulfur | DIPEA | 2-Benzoylbenzothiophenes |
| o-Silylaryl triflates, Alkynyl sulfides | Cesium fluoride | 3-Substituted benzo[b]thiophenes |
| 2-Alkynylthioanisoles, α-Oxocarboxylic acids | AgNO3 | 2-Substituted benzo[b]thiophenes |
Phase-Transfer Catalysis in this compound Synthesis
Phase-transfer catalysis (PTC) has emerged as a valuable tool for optimizing the synthesis of this compound. The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can enhance the reaction between a 2-halobenzaldehyde and mercaptoacetic acid in a biphasic system. google.com The catalyst facilitates the transfer of the mercaptoacetate (B1236969) anion from the aqueous phase to the organic phase (the molten aldehyde), thereby accelerating the reaction rate and improving the yield. google.com
Experiments have shown that in the reaction of 2-chlorobenzaldehyde with mercaptoacetic acid and potassium hydroxide, the addition of TBAB can lead to a slightly higher yield (92%) compared to the reaction without the catalyst (90.3%). google.com This demonstrates the potential of phase-transfer catalysis to improve the efficiency of this classical synthetic route.
The following table outlines the effect of a phase-transfer catalyst on the synthesis:
Table 2: Effect of Phase-Transfer Catalyst on the Synthesis of this compound
| Catalyst | Reactants | Conditions | Yield |
| Tetrabutylammonium bromide (TBAB) | 2-Chlorobenzaldehyde, Mercaptoacetic acid, Potassium hydroxide | 124-128°C, 23-24.3 psi, 5 hours | 92% |
| None | 2-Chlorobenzaldehyde, Mercaptoacetic acid, Potassium hydroxide | - | 90.3% |
Aqueous Medium Synthesis Strategies
The synthesis of this compound and its derivatives can be efficiently achieved in an aqueous medium. One patented process involves the reaction of a halobenzoyl derivative with mercaptoacetic acid in the presence of an alkali metal hydroxide and water. google.com For instance, reacting 2-chlorobenzaldehyde with 2-mercaptoacetic acid in an aqueous solution of potassium hydroxide, with the aid of a phase transfer catalyst like tetrabutylammonium bromide, yields 2-benzo[b]thiophenecarboxylic acid. google.com This method provides a more environmentally friendly alternative to traditional syntheses that often require anhydrous conditions and multiple organic solvents. google.com
Similarly, substituted versions of the acid can be prepared. For example, 5-fluoro-2-benzo[b]thiophenecarboxylic acid and 4-chloro-2-benzo[b]thiophenecarboxylic acid have been synthesized from their corresponding substituted chlorobenzaldehydes using this aqueous method. google.com The general procedure involves dissolving potassium hydroxide in water, followed by the addition of 2-mercaptoacetic acid and the respective substituted 2-chlorobenzaldehyde. google.com The reaction mixture is then processed to isolate the desired carboxylic acid derivative. google.com
Derivatization and Functionalization of this compound
The carboxylic acid moiety and the aromatic rings of this compound are amenable to various chemical modifications, enabling the synthesis of a broad spectrum of derivatives.
Esterification Reactions of the Carboxylic Acid Moiety
Esterification of this compound is a common transformation to produce valuable intermediates. For example, methyl and ethyl esters of this acid are frequently synthesized. fluorochem.co.ukgeorganics.skmanchesterorganics.com The synthesis of ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate involves the reaction of 2-fluoro-4-(trifluoromethyl)benzaldehyde (B1268082) with ethyl thioglycolate in the presence of potassium carbonate. nih.gov Saponification of the resulting ester with a base like sodium hydroxide in ethanol (B145695) yields the corresponding carboxylic acid. nih.govmdpi.com Another example is the preparation of methyl 5-nitrobenzo[b]thiophene-2-carboxylate from the condensation of methyl thioglycolate with 2-chloro-5-nitrobenzaldehyde. rsc.org This ester can then be hydrolyzed to the carboxylic acid under basic conditions, often accelerated by microwave irradiation. rsc.org
| Starting Material | Reagents | Product | Reference |
| 2-Fluoro-4-(trifluoromethyl)benzaldehyde, Ethyl thioglycolate | K₂CO₃, DMF | Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | nih.gov |
| 2-Chloro-5-nitrobenzaldehyde, Methyl thioglycolate | Base | Methyl 5-nitrobenzo[b]thiophene-2-carboxylate | rsc.org |
| This compound | Alcohol | This compound ester | acs.org |
Amidation and Acylhydrazone Formation
The carboxylic acid group of this compound readily undergoes amidation to form carboxamides. These reactions are typically carried out by first converting the carboxylic acid to its more reactive acid chloride, followed by reaction with an appropriate amine. uow.edu.autsijournals.com Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can directly facilitate amide bond formation between the carboxylic acid and an amine. nih.govuow.edu.au For instance, a series of benzo[b]thiophene-2-carboxamides have been synthesized by reacting benzo[b]thiophene-2-carbonyl chloride with various amines. uow.edu.au
Furthermore, the carboxylic acid can be converted to acylhydrazones, which have shown promising antimicrobial activity. smolecule.comnih.gov This process generally involves the reaction of a benzo[b]thiophene-2-carboxylic hydrazide with various aldehydes or ketones. nih.govmdpi.comnih.gov The initial step is the formation of a carbohydrazide, for example, by reacting the carboxylic acid with tert-butyl carbazate (B1233558) in the presence of DCC and DMAP. nih.gov This intermediate is then reacted with an aldehyde to yield the final acylhydrazone. nih.govmdpi.com
| Reactant 1 | Reactant 2 | Product Type | Reference |
| Benzo[b]thiophene-2-carbonyl chloride | Amine | Benzo[b]thiophene-2-carboxamide (B1267583) | uow.edu.autsijournals.com |
| This compound | Amine/DCC | Benzo[b]thiophene-2-carboxamide | nih.govuow.edu.au |
| Benzo[b]thiophene-2-carbohydrazide | Aldehyde/Ketone | Acylhydrazone | nih.govmdpi.comnih.gov |
Electrophilic Aromatic Substitution on the Benzo[b]thiophene Ring (e.g., Nitration, Halogenation)
The benzo[b]thiophene ring system is susceptible to electrophilic aromatic substitution, with the position of substitution influenced by the directing effects of the existing substituents and the reaction conditions. researchgate.net
Nitration: The nitration of this compound typically results in a mixture of isomers. cdnsciencepub.comrsc.org When nitrated with fuming nitric acid in acetic anhydride (B1165640) at low temperatures, a mixture of mononitrocarboxylic acids is obtained. cdnsciencepub.com Further studies have shown that nitration in sulfuric acid and acetic acid at 60°C, or in acetic acid and acetic anhydride at 0°C, yields a mixture of the 3-, 4-, 6-, and 7-nitro substitution products. rsc.org A small amount of 2-nitrobenzo[b]thiophene is also formed due to electrophilic displacement of the carboxyl group. rsc.org The synthesis of 4-nitrothis compound can be achieved by nitrating this compound with a mixture of concentrated sulfuric and nitric acids. smolecule.com
Halogenation: Halogenation of the benzo[b]thiophene nucleus generally occurs at the 3-position. researchgate.net For instance, the synthesis of 3-chlorothis compound derivatives has been reported. iaea.orgscientificlabs.com
| Reaction | Reagents | Major Products | Reference |
| Nitration | Fuming HNO₃, Acetic Anhydride (0-5°C) | Mixture of mononitrocarboxylic acids | cdnsciencepub.com |
| Nitration | H₂SO₄, Acetic Acid (60°C) or Acetic Acid, Acetic Anhydride (0°C) | 3-, 4-, 6-, and 7-nitro isomers | rsc.org |
| Nitration | Concentrated H₂SO₄, Concentrated HNO₃ | 4-Nitrothis compound | smolecule.com |
Introduction of Chloro, Fluoro, and Trifluoromethyl Substituents
The introduction of halogen and trifluoromethyl groups onto the this compound framework is of significant interest for modulating the physicochemical and biological properties of the resulting compounds.
Chloro Substituents: 6-Chlorothis compound has been synthesized from its corresponding ethyl ester via hydrolysis with sodium hydroxide. nih.govmdpi.com Similarly, 3,6-dichlorothis compound has been used as a starting material for the synthesis of various amide and hydrazone derivatives. researchcommons.org
Fluoro Substituents: 6-Fluorothis compound is obtained from the hydrolysis of its ester precursor. nih.gov The synthesis of 6-fluoro-2,3-dihydrothis compound has also been reported, often involving cyclization reactions of appropriate precursors. smolecule.com
Trifluoromethyl Substituents: The synthesis of 6-(trifluoromethyl)this compound is achieved by the hydrolysis of ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate. nih.govmdpi.com 4-(Trifluoromethyl)this compound has also been prepared and is noted for its potential agrochemical applications. google.combiosynth.com
| Substituent | Compound Name | Synthetic Precursor/Method | Reference |
| Chloro | 6-Chlorothis compound | Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate | nih.govmdpi.com |
| Chloro | 3,6-Dichlorothis compound | Used as starting material | researchcommons.org |
| Fluoro | 6-Fluorothis compound | Ester precursor hydrolysis | nih.gov |
| Fluoro | 6-Fluoro-2,3-dihydrothis compound | Cyclization reactions | smolecule.com |
| Trifluoromethyl | 6-(Trifluoromethyl)this compound | Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | nih.govmdpi.com |
| Trifluoromethyl | 4-(Trifluoromethyl)this compound | From 2-chloro-5-(trifluoromethyl)benzaldehyde | google.com |
Medicinal Chemistry and Pharmacological Investigations of Benzo B Thiophene 2 Carboxylic Acid Derivatives
Antimicrobial and Antibacterial Activities
Derivatives of Benzo[b]thiophene-2-carboxylic acid have emerged as a promising class of antimicrobial agents, with notable activity against challenging bacterial strains.
Activity against Multidrug-Resistant Bacterial Strains (e.g., Staphylococcus aureus)
The search for new antibiotics to combat antimicrobial resistance has led researchers to investigate benzo[b]thiophene derivatives. nih.gov A series of benzo[b]thiophene acylhydrazones, derived from substituted benzo[b]thiophene-2-carboxylic hydrazide, were synthesized and screened against Staphylococcus aureus, including methicillin-resistant (MRSA) and daptomycin-resistant strains. nih.govnih.gov One notable derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, demonstrated a minimal inhibitory concentration (MIC) of 4 µg/mL against three different S. aureus strains. nih.govnih.gov
Another study focused on benzo[b]thiophene amide derivatives and found that a benzo[b]thienoquinolinone derivative exhibited promising activity against Staphylococcus aureus. uow.edu.au Furthermore, certain synthesized benzo(b)thiophene derivatives showed antibacterial activity comparable to the standard drug Ampicillin against organisms such as E. coli, P. aeruginosa, S. epidermidis, and B. subtilis at a concentration of 100 µ g/0.1ml . tsijournals.com
| Compound | Target Organism(s) | Activity | Reference |
|---|---|---|---|
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (including MRSA and daptomycin-resistant strains) | MIC of 4 µg/mL | nih.govnih.gov |
| Benzo[b]thienoquinolinone derivative 92 | Staphylococcus aureus | Promising activity | uow.edu.au |
| Substituted Benzo(b)thiophene derivatives (Compounds 7, 8, 9) | E. coli, P. aeruginosa, S. epidermidis, B. subtilis | Activity nearly equal to Ampicillin | tsijournals.com |
Mechanisms of Antimicrobial Action
The precise mechanisms of antimicrobial action for many this compound derivatives are still under investigation. However, some studies suggest potential targets. For instance, the structural similarities of these compounds to known bioactive molecules indicate that they may interfere with essential bacterial processes. researchgate.net The investigation of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues against extended-spectrum-β-lactamase (ESBL) producing E. coli suggests that these compounds may act as inhibitors of β-lactamase enzymes, which are responsible for bacterial resistance to penicillin and cephalosporin (B10832234) antibiotics. mdpi.com Molecular docking studies have shown that these compounds can bind to the active sites of these enzymes, potentially disrupting their function. mdpi.com
Anticancer and Cytotoxic Potentials
The benzo[b]thiophene core is a constituent of various compounds exhibiting anticancer properties. researchgate.net Derivatives of this compound have been a focal point of research in the development of novel anticancer agents. chemimpex.comekb.eg
Inhibition of Cancer Cell Proliferation
Several studies have demonstrated the ability of this compound derivatives to inhibit the proliferation of various cancer cell lines. For example, a series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives were synthesized and showed enhanced anti-proliferative activity. researchgate.netnih.gov One compound, in particular, significantly inhibited the proliferation of MDA-MB-231 breast cancer cells. researchgate.netnih.gov
In another study, novel benzo[b]thiophene derivatives were synthesized and evaluated for their cytotoxic effects against several cancer cell lines, including MDA-MB-231, HepG2, LNCaP, Caco-2, Panc-1, HeLa, and Ishikawa cells. oiccpress.com The EC50 values indicated varying degrees of cytotoxic potential against these cell lines. oiccpress.com Furthermore, some 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have shown promising cytotoxic activity against colorectal cancer cell lines LoVo and HCT-116. acs.org
| Compound/Derivative Series | Cancer Cell Line(s) | Key Findings | Reference |
|---|---|---|---|
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives | MDA-MB-231 (breast cancer) | Significant inhibition of proliferation. | researchgate.netnih.gov |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | MDA-MB-231, HepG2, LNCaP, Caco-2, Panc-1, HeLa, Ishikawa | EC50 values ranged from 63.74 to 146.75 µM across different cell lines. | oiccpress.com |
| 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives | LoVo, HCT-116 (colorectal cancer) | Promising cytotoxic agents. | acs.org |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives | MCF-7 (breast cancer), HepG-2 (liver cancer) | Twelve compounds showed interesting antiproliferative potential with IC50 values from 23.2 to 95.9 µM. | nih.gov |
Induction of Apoptosis in Cancer Cells
Beyond inhibiting proliferation, certain this compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. One study found that a specific benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative not only inhibited proliferation but also promoted apoptosis in MDA-MB-231 cells. researchgate.netnih.gov The mechanism for this was linked to the inhibition of the RhoA/ROCK pathway. researchgate.netnih.gov
Similarly, a novel benzo[b]thiophene derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), was found to induce apoptosis by activating the expression of pro-apoptotic genes such as BAX, CASP3, CASP8, CASP9, and P53 in cancer cells. oiccpress.com Another investigation into derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate identified a compound that induced apoptosis in MCF-7 breast cancer cells, leading to a significant reduction in cell viability. nih.govresearchgate.net
Anti-inflammatory and Analgesic Research
Derivatives of this compound have also been investigated for their potential anti-inflammatory and analgesic properties. chemimpex.com These compounds are structurally related to known non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net
Research into substituted bromo-benzothiophene carboxamides has revealed their potential as potent analgesic and anti-inflammatory agents. nih.gov These compounds were found to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov Their mechanism of action also involves disrupting the prostaglandin-E2-dependent positive feedback of COX-2 regulation. nih.gov
Furthermore, a study on 4-Hydroxybenzothiophene-6-carboxylic acids, synthesized via Stobbe condensation, also reported both anti-inflammatory and analgesic activities. researchgate.net Thiophene-based compounds, in general, are known for their anti-inflammatory properties, with commercial drugs like Tinoridine and Tiaprofenic acid containing this scaffold. nih.gov The anti-inflammatory activity of these derivatives is often attributed to their ability to inhibit COX and lipoxygenase (LOX) enzymes. nih.gov
Antitubercular Activity Studies
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (MTB) has created an urgent need for novel antitubercular agents. Derivatives of this compound have shown significant promise in this area.
Researchers have synthesized and evaluated several series of this compound derivatives for their efficacy against various strains of Mycobacterium tuberculosis. Studies have demonstrated notable activity against both the drug-sensitive H37Ra strain and multidrug-resistant variants.
One investigation focused on four series of these derivatives, testing their in vitro and ex vivo effectiveness. A standout compound from this research, designated 7b, was found to be highly active against multidrug-resistant strains of M. tuberculosis H37Ra, with Minimum Inhibitory Concentration (MIC) values ranging from 2.73 to 22.86 μg/mL. Furthermore, other derivatives, 8c and 8g, displayed significant activity against dormant M. bovis BCG, with MICs of 0.60 and 0.61 μg/mL, respectively. The promising in vitro and ex vivo activity, especially against resistant strains, highlights the potential of these compounds as leads for new tuberculosis therapies.
| Compound | Target Strain | MIC (μg/mL) |
|---|---|---|
| 7b | MDR-MTB H37Ra | 2.73 - 22.86 |
| 8c | Dormant M. bovis BCG | 0.60 |
| 8g | Dormant M. bovis BCG | 0.61 |
To understand the mechanism behind their antitubercular effects, molecular docking studies have been performed on this compound derivatives. These computational studies aimed to identify a potential biological target within M. tuberculosis. The results pointed towards the enzyme Decaprenylphosphoryl-β-D-ribose-2'-epimerase (DprE1).
DprE1 is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall, making it an attractive target for new drugs. The docking studies revealed that the benzo[b]thiophene derivatives fit into the active site of DprE1, showing a binding mode similar to that of the native ligand. This interaction provides a structural basis for the inhibition of the enzyme, which in turn disrupts cell wall synthesis and leads to bacterial death. This targeted mechanism supports the observed potent antimycobacterial activity.
Neuropharmacological Investigations
Beyond their antimicrobial properties, derivatives of the benzo[b]thiophene core structure have been explored for their potential in treating disorders of the central nervous system.
The tachykinin neurokinin A (NKA) and its preferred receptor, NK2, are implicated in various physiological processes, including smooth muscle contraction and inflammation. While antagonists of this receptor have been investigated for conditions like irritable bowel syndrome, specific research detailing this compound derivatives as NK2 receptor antagonists is not extensively documented in available literature. The broader class of benzo[b]thiophene derivatives has been explored for a vast range of biological activities, but targeted antagonism of the NK2 receptor by this specific carboxylic acid series remains a less-explored area.
Derivatives of benzo[b]thiophene have been a focus of research for their ability to modulate serotonin (B10506) receptors, which are key targets for antidepressant medications. A dual-strategy approach has been employed to synthesize benzo[b]thiophene derivatives that act as both 5-HT₇ receptor antagonists and serotonin transporter (SERT) inhibitors. Current time information in New York, NY, US.drugbank.com
Several compounds from these synthetic efforts, specifically 8j, 9c, and 9e, were identified as having affinity for both the 5-HT₇ receptor and SERT. drugbank.com These compounds were subsequently tested in vivo, where they showed significant antidepressant-like activity. Notably, compound 9c was effective even after acute administration, suggesting a rapid onset of action, which is a significant advantage over many current antidepressant treatments that require several weeks to take effect. Current time information in New York, NY, US.drugbank.com
| Compound | Target | Affinity (pKi / IC₅₀) |
|---|---|---|
| 8j | SERT | IC₅₀ = 7.02 ± 3.05 µM |
| 9c | 5-HT₇R | pKi = 7.8 |
| 9c | SERT | IC₅₀ = 57.81 ± 16.15 µM |
| 9e | 5-HT₇R | pKi = 8.1 |
| 9e | SERT | IC₅₀ = 3.66 ± 1.29 µM |
Research into treatments for cognitive deficits associated with psychiatric disorders has also involved benzo[b]thiophene structures. One notable example is Encenicline, a derivative of 7-chloro-1-benzothiophene-2-carboxamide. wikipedia.orgnih.gov This compound was developed as a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). wikipedia.org
Encenicline entered Phase III clinical trials for the treatment of cognitive impairment in patients with schizophrenia. wikipedia.org The rationale was that activating the α7 nAChR could improve sensory gating, an inhibitory neural process that is deficient in individuals with schizophrenia and contributes to cognitive and perceptual disturbances. drugbank.com Although the trials were ultimately halted due to adverse gastrointestinal effects, the investigation of Encenicline demonstrates the exploration of benzo[b]thiophene-based structures in the context of antipsychotic and cognitive-enhancing drug discovery. wikipedia.org
Other Reported Biological Activities
Beyond the primary therapeutic areas, derivatives of this compound have been investigated for a range of other biological effects, revealing a broad spectrum of potential pharmacological applications. benthamdirect.comijpsjournal.com These explorations underscore the versatility of the benzothiophene (B83047) scaffold in medicinal chemistry. chemimpex.comopenreadings.euktu.edu
Oxidative stress is implicated in the pathology of numerous diseases, making the discovery of novel antioxidants a significant area of research. farmaciajournal.com Several studies have demonstrated that derivatives of the thiophene (B33073) and benzo[b]thiophene core structure possess notable antioxidant capabilities. openreadings.euktu.edu
One study investigated a series of novel 3-substituted thiophene-2-carboxamide derivatives for their ability to scavenge free radicals using the 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. nih.gov The results indicated that the nature of the substituent at the 3-position significantly influenced the antioxidant activity. Specifically, 3-amino thiophene-2-carboxamide derivatives showed the highest activity, with compound 7a exhibiting a significant inhibition of 62.0%. nih.gov In comparison, 3-hydroxy derivatives displayed moderate activity, while 3-methyl substituted compounds had the lowest antioxidant capacity. nih.gov The activity of the most potent compound was comparable to the standard antioxidant, ascorbic acid. nih.gov
Another investigation focused on 2-(phenylthio)-ethyl benzoate (B1203000) derivatives and evaluated their antioxidant potential through the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. nih.gov Compound 2a from this series demonstrated significant antioxidant activity, with an IC50 value of 47.01 ± 1.07 µg/ml, compared to the standards gallic acid and trolox. nih.gov Further research on aminocarbonitrile derivatives of thiophene also highlighted their high antiperoxyradical capacity. mdpi.com
| Compound Class | Substituent at Position 3 | Inhibition Percentage (%) in ABTS Assay | Reference |
|---|---|---|---|
| Amino thiophene-2-carboxamide | Amino Group (Compound 7a) | 62.0 | nih.gov |
| Amino thiophene-2-carboxamide | General Amino Group (Compounds 7a-c) | 46.9 - 62.0 | nih.gov |
| Hydroxy thiophene-2-carboxamide | General Hydroxy Group (Compounds 3a-c) | 28.4 - 54.9 | nih.gov |
| Methyl thiophene-2-carboxamide | General Methyl Group (Compounds 5a-c) | 12.0 - 22.9 | nih.gov |
| Standard | Ascorbic Acid | 88.44 | nih.gov |
Antidiabetic Potential
The benzo[b]thiophene scaffold has been identified as a promising framework for the development of novel antidiabetic agents. benthamdirect.commdpi.com Research has particularly focused on the inhibition of key carbohydrate-metabolizing enzymes, such as α-amylase and α-glucosidase, as a strategy for managing hyperglycemia. nih.govnih.gov
A study focused on the synthesis of novel benzo[b]thiophene derivatives, including Schiff bases and 1,3,4-oxadiazole (B1194373) adducts of benzo[b]thiophene-2-carbohydrazide, evaluated their efficacy as α-amylase inhibitors. nih.gov Molecular docking studies predicted these compounds to be potential inhibitors, and subsequent in vitro assays confirmed this potential. nih.gov The 1,3,4-oxadiazole adduct 4 showed a particularly low IC50 value of 0.032 µM, which was more potent than the Schiff base intermediate 2 (IC50 = 0.035 µM) and the standard drug acarbose (B1664774) (IC50 = 0.09 µM). nih.gov Similarly, another series of hybrid indole–thiazolidinedione–triazole derivatives connected to a benzo[b]thiophene moiety were assessed for their inhibitory activity against porcine pancreatic α-amylase, with some compounds showing IC50 values in the sub-micromolar range, surpassing the standard drug acarbose. dntb.gov.ua
| Compound | Compound Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 4 | 1,3,4-Oxadiazole adduct of Benzo[b]thiophene | 0.032 | nih.gov |
| Compound 2 | Schiff base of Benzo[b]thiophene | 0.035 | nih.gov |
| Acarbose (Standard) | - | 0.09 | nih.gov |
Anticonvulsant Potential
The structural features of benzo[b]thiophene have also been incorporated into molecules designed to treat neurological disorders like epilepsy. ijpsjournal.com A series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives were synthesized and evaluated for their anticonvulsant properties in established acute seizure models. mdpi.comnih.gov
The anticonvulsant screening included the maximal electroshock (MES) and the 6 Hz seizure models. mdpi.com Within this series, compound 33 emerged as a lead candidate with promising antiseizure properties. It demonstrated potent efficacy in both the MES test, with an ED50 of 27.4 mg/kg, and the 6 Hz test, with an ED50 of 30.8 mg/kg. mdpi.com Furthermore, at a dose of 100 mg/kg, compound 33 significantly delayed the onset of the first seizure in the subcutaneous pentylenetetrazole (scPTZ) model. mdpi.com Related studies on pyrrolidine-2,5-dione derivatives containing a thiophene ring also showed significant anticonvulsant activity in MES and 6 Hz tests, suggesting the importance of this heterocyclic system for this biological effect. mdpi.com
| Seizure Model | Parameter | Result | Reference |
|---|---|---|---|
| Maximal Electroshock (MES) | ED50 | 27.4 mg/kg | mdpi.com |
| 6 Hz (32 mA) | ED50 | 30.8 mg/kg | mdpi.com |
| Subcutaneous Pentylenetetrazole (scPTZ) | Effect | Significantly prolonged latency to first seizure at 100 mg/kg | mdpi.com |
Advanced Applications of Benzo B Thiophene 2 Carboxylic Acid in Material Science and Agrochemicals
Application in Organic Semiconductors and Electronic Materials
The benzo[b]thiophene framework is a significant component in the design of organic semiconductors (OSCs), particularly for organic field-effect transistors (OFETs). Its fused-ring structure provides a rigid, planar backbone that facilitates π-orbital overlap, which is crucial for efficient charge transport. researchgate.net Derivatives of benzo[b]thiophene are investigated for their potential in creating solution-processable, air-stable electronic materials, offering a cost-effective alternative to traditional vacuum deposition methods for large-scale manufacturing. researchgate.net
Researchers have synthesized novel derivatives, such as those based on benzo[b]thieno[2,3-d]thiophene (BTT), to serve as the semiconductor layers in OFETs. researchgate.net These materials exhibit p-channel behavior, meaning they transport positive charge carriers (holes). The performance of these materials is often evaluated by their hole mobility and the current on/off ratio of the transistor devices. For instance, OFETs fabricated using certain BTT derivatives have demonstrated promising electrical properties, showcasing the potential of the benzothiophene (B83047) core in electronic applications. researchgate.net
Further studies on chemimpex.combenzothieno[3,2-b]benzothiophene (BTBT) derivatives, which feature an extended fused aromatic system, have also yielded high-performance organic semiconductors. mdpi.com The introduction of various functional groups to the BTBT core allows for the fine-tuning of thermal, optical, and electrochemical properties. These modifications influence the molecular packing in the solid state, directly impacting the charge transport characteristics of the material. mdpi.com
Table 1: Performance of Benzo[b]thiophene-Based Organic Semiconductors
| Semiconductor Derivative | Application | Hole Mobility (cm²/Vs) | Current On/Off Ratio | Reference |
| Benzo[b]thieno[2,3-d]thiophene (BTT) Derivative | Organic Field-Effect Transistor (OFET) | Up to 0.005 | > 10⁶ | researchgate.net |
| Dimer of BTT (BBTT) | Organic Field-Effect Transistor (OFET) | 0.22 | Not Specified | mdpi.com |
Role in Dyestuff and Pigment Development
The benzo[b]thiophene nucleus is a valuable chromophore used in the synthesis of disperse dyes. Dyes derived from 2-aminothiophene and its benzo analogues are of particular interest due to their ability to produce deep colors and their compact molecular structure, which enhances dyeability. sapub.org The presence of the sulfur atom in the thiophene (B33073) ring acts as an effective electron sink, contributing to the tinctorial strength and properties of the dye. sapub.org
Research has focused on synthesizing monoazo disperse dyes by diazotizing 2-aminothiophene derivatives and coupling them with various compounds like N-arylmaleimides. researchgate.net These dyes have been successfully applied to polyester (B1180765) fabrics, yielding a range of shades from light pink to reddish pink with good depth and levelness. researchgate.net A key advantage of these thiophene-based dyes is their excellent fastness properties, which are critical for textile applications. sapub.orgresearchgate.net They exhibit high resistance to washing, rubbing, perspiration, and sublimation, ensuring the longevity of the color on the fabric. researchgate.net
The exhaustion rate, which measures the percentage of dye that transfers from the dyebath to the fiber, is another important parameter. Studies have shown that new disperse dyes synthesized from thiophene amino compounds achieve excellent exhaustion rates on nylon 6.6 fabrics, making them viable for commercial dyeing processes. researchgate.net
Table 2: Fastness Properties of Benzo[b]thiophene-Based Azo Dyes on Polyester
| Fastness Test | Rating |
| Light Fastness | Fair |
| Washing Fastness | Excellent |
| Rubbing Fastness | Excellent |
| Perspiration Fastness | Excellent |
| Sublimation Fastness | Excellent |
| Source: Based on findings from the synthesis of azobenzo[b]thiophene derivatives. researchgate.net |
Contribution to Agrochemical Formulation (e.g., Herbicides, Fungicides)
Benzo[b]thiophene-2-carboxylic acid and its related structures serve as key intermediates in the formulation of modern agrochemicals. chemimpex.com The inherent chemical reactivity and stability of the compound allow for its modification into a variety of active ingredients for crop protection. chemimpex.com
In the field of weed control, derivatives of thiophene-2-carboxylic acid have been developed and patented for their potent herbicidal activity. google.com These compounds can be formulated in various ways, including as sprayable solutions, powders, granules, or emulsions, to control undesirable plant growth. google.com The application method is chosen to ensure the finest possible distribution of the active ingredient, maximizing its efficacy. google.com The versatility of these compounds allows them to be used alone or in combination with other herbicides and crop protection agents, such as fungicides or pesticides, providing a broader spectrum of activity. google.com
The development of these agrochemicals focuses on creating molecules with specific biological actions. While some halogenated thiophene-2-carboxylic acids were initially explored as plant growth regulators, further research has uncovered their utility as herbicides, demonstrating the ongoing effort to find new biological applications for this class of compounds. google.com
Computational Chemistry and Molecular Modeling Studies of Benzo B Thiophene 2 Carboxylic Acid
Quantum Chemical Calculations (e.g., DFT, B3LYP)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) with the B3LYP hybrid functional, are powerful methods for investigating the intrinsic properties of molecules. These calculations provide detailed information about molecular geometry, stability, and electronic nature.
Theoretical studies on the molecular structure of Benzo[b]thiophene-2-carboxylic acid have been performed using the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set. nih.gov The geometry of the molecule is optimized to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface.
Analysis of the monomeric and dimeric forms of this compound reveals key structural features. The crystalline structure's stability is significantly influenced by hydrogen bonding interactions. nih.gov In the dimeric form, two molecules are associated through strong O-H···O hydrogen bonds between their carboxylic acid groups, a common feature for carboxylic acids that often leads to the formation of cyclic dimers. nih.govlibretexts.orgyoutube.com This dimerization significantly affects the compound's physical properties. libretexts.orgyoutube.com Computational studies confirm the planarity of the benzothiophene (B83047) ring system, which is crucial for its aromatic character. researchgate.net
Table 1: Selected Optimized Geometrical Parameters for this compound (Monomer)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Length | C=O | 1.21 Å |
| Bond Length | C-O | 1.36 Å |
| Bond Length | O-H | 0.97 Å |
| Bond Length | C-S | 1.75 Å |
| Bond Angle | O=C-O | 122.5° |
| Bond Angle | C-S-C | 92.1° |
The electronic properties of a molecule are fundamental to understanding its reactivity and spectral characteristics. Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to this analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov
A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the ground state. nih.gov For this compound, DFT calculations are used to determine these orbital energies. The HOMO is typically localized over the electron-rich benzothiophene ring system, while the LUMO is often centered on the carboxylic acid group and the adjacent thiophene (B33073) ring. This distribution indicates that the benzothiophene moiety acts as the primary electron donor, while the carboxylic group acts as an electron acceptor.
Table 2: Calculated Electronic Properties of this compound
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.58 |
| LUMO Energy | -1.89 |
| HOMO-LUMO Energy Gap (ΔE) | 4.69 |
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), typically a protein. It is widely used in drug discovery to understand and predict ligand-protein interactions.
Molecular docking simulations have been performed to investigate the interaction of this compound with various protein targets to explore its potential biological activities. nih.gov Studies have simulated the docking of this compound with enzymes such as those involved in inflammatory and viral pathways. nih.gov
The interactions observed in these simulations are typically a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The carboxylic acid group is a key pharmacophore, often forming strong hydrogen bonds with amino acid residues like arginine, lysine, or serine in the protein's active site. The planar benzothiophene ring frequently engages in hydrophobic or π-π stacking interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan. These interactions are crucial for the stable binding of the ligand within the protein's binding pocket. nih.gov
A primary output of molecular docking is the binding affinity, often expressed as a binding energy (in kcal/mol), which estimates the strength of the ligand-receptor interaction. A lower (more negative) binding energy indicates a more stable and favorable interaction.
For this compound, docking studies against various enzymes have been conducted to predict its inhibitory potential. nih.gov For instance, simulations with proteins like 1DLO, 1LCS, 6LU7, 1AOL, 3LN1, and 3V92 were performed to assess its anti-inflammatory and anti-viral prospects. nih.gov The results from these simulations help in identifying promising biological targets for the compound and provide a rationale for its potential therapeutic effects. Further studies have also shown that hybridizing the molecule with other pharmacologically active rings, such as Rhodanine, can enhance its inhibitory activity against these targets. nih.gov
Table 3: Predicted Binding Affinities of this compound with Various Protein Targets
| Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) |
|---|---|
| 1DLO | -6.8 |
| 1LCS | -7.1 |
| 6LU7 | -6.5 |
| 1AOL | -7.3 |
| 3LN1 | -7.0 |
| 3V92 | -6.9 |
(Note: Data derived from molecular docking analysis reported in the literature.) nih.gov
Intermolecular Interaction Energy Studies (e.g., Hydrogen Bonding, Non-Covalent Interactions)
The study of intermolecular interactions is essential for understanding the solid-state structure and properties of molecular crystals. For this compound, non-covalent interactions, especially hydrogen bonding, play a dominant role in its crystal packing. nih.gov
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction.
Computational chemistry provides powerful tools for understanding the electronic structure and reactivity of molecules. One such tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution of a molecule and allows for the prediction of its reactive behavior. For this compound, MEP analysis is crucial in identifying the regions susceptible to electrophilic and nucleophilic attack.
Detailed computational analyses, such as those employing Density Functional Theory (DFT) with the B3LYP hybrid functional and a 6-311++G(d,p) basis set, have been conducted to elucidate the electronic properties of this compound nih.gov. The MEP map is generated by calculating the electrostatic potential at different points on the electron density surface of the molecule. This potential is color-coded to represent various charge densities, providing a visual guide to the molecule's reactivity.
The MEP map of this compound reveals distinct regions of positive and negative electrostatic potential. The negative regions, typically colored in shades of red and yellow, indicate areas of high electron density and are therefore susceptible to electrophilic attack. Conversely, the positive regions, represented by shades of blue, are electron-deficient and are the likely sites for nucleophilic attack nih.gov.
In the case of this compound, the most significant negative potential is localized around the oxygen atoms of the carboxylic acid group. This high electron density makes these oxygen atoms the primary sites for interactions with electrophiles. The sulfur atom within the thiophene ring also contributes to the electronic landscape of the molecule, influencing the reactivity of the heterocyclic ring system.
The regions of positive potential are predominantly found around the hydrogen atoms, particularly the hydrogen of the carboxylic acid's hydroxyl group. This indicates that this hydrogen atom is the most likely site for deprotonation and interaction with nucleophiles. The hydrogen atoms attached to the benzene (B151609) and thiophene rings also exhibit positive potential, though to a lesser extent.
The insights gained from MEP analysis are invaluable for predicting the regioselectivity of various chemical reactions involving this compound. For instance, in electrophilic substitution reactions, the MEP map can help predict which positions on the aromatic rings are most likely to be attacked. Similarly, for reactions involving nucleophiles, the map highlights the most electrophilic sites. This predictive power is instrumental in the design of synthetic routes and in understanding the molecule's interactions in biological systems.
The following tables summarize the key findings from the Molecular Electrostatic Potential (MEP) analysis of this compound.
Table 1: Predicted Reactive Sites from MEP Analysis
| Reactive Site Type | Predicted Location on this compound | Color on MEP Map |
| Nucleophilic Attack | Hydrogen atom of the hydroxyl group | Blue (Most Positive) |
| Electrophilic Attack | Oxygen atoms of the carboxylic acid group | Red (Most Negative) |
Table 2: Qualitative Electrostatic Potential of Different Regions
| Molecular Region | Electrostatic Potential | Predicted Reactivity |
| Carboxylic Acid Oxygen Atoms | Highly Negative | Prone to electrophilic attack |
| Carboxylic Acid Hydrogen Atom | Highly Positive | Prone to nucleophilic attack and deprotonation |
| Benzene Ring Hydrogen Atoms | Positive | Susceptible to nucleophilic interactions |
| Thiophene Ring | Varied | Influenced by the sulfur atom and carboxylic acid group |
Spectroscopic Characterization Research of Benzo B Thiophene 2 Carboxylic Acid and Its Derivatives
Vibrational Spectroscopy Studies (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying functional groups and understanding the molecular structure of benzo[b]thiophene-2-carboxylic acid. Theoretical calculations, often employing Density Functional Theory (DFT), are used in conjunction with experimental data to provide a comprehensive assignment of vibrational modes. nih.govresearchgate.net
The vibrational spectra of this compound are complex, featuring contributions from the benzothiophene (B83047) core and the carboxylic acid functional group. Detailed assignments have been achieved by comparing experimental FT-IR and FT-Raman spectra with theoretical frequencies calculated using methods like B3LYP/6-311++G(d,p). nih.gov The potential energy distribution (PED) is used to confirm the nature of the vibrational modes. researchgate.net
Key vibrational modes include the O-H stretching of the carboxylic acid, which is highly sensitive to hydrogen bonding, the C=O carbonyl stretch, and various C-H and C=C stretching and bending modes of the aromatic rings. nih.gov The agreement between scaled theoretical wavenumbers and experimental results is generally good. researchgate.net
Table 1: Selected Vibrational Frequencies (cm⁻¹) for this compound Monomer
| Vibrational Mode | Calculated FT-IR (B3LYP) | Calculated FT-Raman (B3LYP) |
| O-H stretch | 3575 | 3576 |
| C=O stretch | 1745 | 1745 |
| C-H stretch (thiophene) | 3110 | 3110 |
| C-H stretch (benzene) | 3085-3050 | 3085-3050 |
| C=C stretch (aromatic) | 1590-1450 | 1590-1450 |
| O-H in-plane bend | 1380 | 1380 |
| C-O stretch | 1250 | 1250 |
| Data derived from theoretical calculations reported in scientific literature. nih.gov |
This compound typically exists as a hydrogen-bonded dimer in the solid state. nih.govresearchgate.net This intermolecular interaction significantly influences the vibrational spectrum, particularly for the carboxylic acid group.
In the dimeric form, the O-H stretching frequency undergoes a substantial redshift (a shift to lower wavenumbers) and broadens compared to the monomer, which is a classic indicator of strong hydrogen bonding. nih.gov The carbonyl (C=O) stretching vibration is also affected; it typically shifts to a lower frequency in the dimer compared to the monomer. This is because the formation of the hydrogen bond weakens the C=O double bond. The duplication of certain frequencies in the dimer spectrum can be explained by the presence of symmetric modes, as the dimer can be considered a centrosymmetric compound. nih.gov Theoretical studies modeling both the monomer and the dimer are crucial for accurately interpreting the experimental spectra of the compound in different phases. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of this compound and its derivatives. researchgate.net Both ¹H and ¹³C NMR provide critical information about the chemical environment of each nucleus.
The ¹H NMR spectrum of this compound shows distinct signals for the protons on the thiophene (B33073) and benzene (B151609) rings. The proton on the third position of the thiophene ring (H3) typically appears as a singlet at a distinct chemical shift. The four protons of the fused benzene ring appear as a more complex set of multiplets in the aromatic region. mdpi.com The acidic proton of the carboxyl group is also observable, though its chemical shift can vary with concentration and solvent.
The ¹³C NMR spectrum provides complementary information, with unique signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found at a downfield chemical shift. The carbon atoms of the benzothiophene scaffold can be assigned based on their electronic environment and through comparison with theoretical calculations. nih.govmdpi.com
Table 2: Experimental and Theoretical NMR Chemical Shifts (ppm) for this compound
| Atom | Experimental ¹³C NMR (DMSO-d₆) | Calculated ¹³C NMR (GIAO) | Atom | Experimental ¹H NMR (DMSO-d₆) | Calculated ¹H NMR (GIAO) |
| C2 | 134.9 | 137.9 | H3 | 8.12 | 8.01 |
| C3 | 129.9 | 131.5 | H4 | 8.05 | 7.95 |
| C3a | 138.9 | 141.2 | H5 | 7.35 | 7.49 |
| C4 | 127.7 | 129.2 | H6 | 7.98 | 7.42 |
| C5 | 114.4 | 126.5 | H7 | - | 7.89 |
| C6 | 109.1 | 126.1 | OH | 13.46 | 12.01 |
| C7 | 122.8 | 124.9 | |||
| C7a | 142.7 | 142.1 | |||
| C=O | 163.4 | 169.2 | |||
| Experimental data for a related derivative, 6-fluorothis compound, is shown for illustrative comparison. mdpi.com Theoretical data is for the parent compound. nih.gov |
To support the assignment of experimental NMR spectra, theoretical calculations are widely employed. The Gauge-Independent Atomic Orbital (GIAO) method is a common and effective approach for predicting the ¹H and ¹³C chemical shifts of molecules. nih.govresearchgate.net These calculations are typically performed using DFT. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), show a good correlation with the experimental values, aiding in the unambiguous assignment of complex spectra and providing a deeper understanding of the electronic structure's influence on the magnetic shielding of each nucleus. nih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher energy ones (like the Lowest Unoccupied Molecular Orbital, LUMO).
The UV-Vis spectrum of this compound has been simulated in both the gas phase and in solution using Time-Dependent Density Functional Theory (TD-DFT) calculations. nih.govresearchgate.net These theoretical spectra are then compared with experimental measurements. The analysis of these spectra reveals electronic transitions primarily attributed to π → π* transitions within the aromatic system. The specific wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths are determined to characterize these transitions. nih.gov
Table 3: Calculated UV-Vis Absorption Data for this compound
| Solvent | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| Gas Phase | 291.68 | 0.587 | HOMO → LUMO |
| Water | 296.23 | 0.655 | HOMO → LUMO |
| Data derived from TD-DFT calculations reported in scientific literature. nih.gov |
Mass Spectrometry in Structural Characterization
Mass spectrometry is a cornerstone analytical technique for the structural elucidation of this compound and its derivatives. It provides crucial information regarding the molecular weight and the fragmentation patterns of these compounds, which aids in confirming their identity and in the characterization of newly synthesized analogues.
Under electron impact (EI) ionization, this compound and its derivatives typically exhibit a distinct molecular ion peak (M+•) that confirms the molecular weight. The fragmentation of these molecules is often directed by the benzo[b]thiophene core and the substituents attached to it. High-resolution mass spectrometry (HRMS) is instrumental in determining the exact elemental composition of the molecular ion and its fragments. researchgate.net
The fragmentation pathways of unoxidized benzo[b]thiophene compounds are frequently characterized by the loss of acetylene (B1199291) (C2H2) and carbon monosulfide (CS) units. researchgate.net For this compound specifically, the mass spectrum shows a molecular ion at m/z 178. nih.gov Key fragment ions are observed at m/z 161 and 133, corresponding to the loss of a hydroxyl radical and a carboxyl group, respectively.
In the case of derivatives, the fragmentation is influenced by the nature of the substituent. For instance, the EI mass spectra of benzo[b]thiophene-2,5-dicarbonyldichlorides show characteristic cleavage of the C-Cl bond. nih.gov Similarly, for dianilide derivatives, the dominant fragmentation involves the cleavage of the C-N bond of the anilido group. nih.gov
Research on various derivatives has provided detailed insights into their mass spectral behavior:
Methyl ester of 2-carboxybenzothiophene : The mass spectrum of this derivative, formed during the anaerobic cometabolic conversion of benzothiophene, provides evidence for the biotransformation pathway. researchgate.net
(2-aminopropyl)benzo[b]thiophene (APBT) isomers : In-depth analysis using GC-EI/CI-single- and tandem mass spectrometry has been crucial in differentiating the six positional isomers of APBT. researchgate.netnih.gov A notable fragment ion at m/z 45, potentially representing HC≡S+, has been observed in the EI mass spectra of these isomers. researchgate.net
3,6-dichlorothis compound : This derivative has been studied for its biological activity, and its structure is confirmed through various spectroscopic techniques, including mass spectrometry. wjgnet.comcaymanchem.com
Benzo[b]thiophene acylhydrazones : ESI-MS has been used to characterize these compounds, showing [M+H]+ and [M+Na]+ ions, which confirms their molecular weights. mdpi.com For example, (E)-N'-(4-nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide shows a [M-H]- ion at m/z 324.0448 in HRMS (ESI), matching the calculated value. mdpi.com
Benzo[b]thiophene-2,3-dione (Thioisatin) : The mass spectrum of 5-methylthioisatin, a derivative, displays a molecular ion peak at m/z 177.9 and a base peak at m/z 149.9, resulting from the loss of a CO moiety. niscpr.res.in
The following table summarizes key mass spectral data for this compound and some of its derivatives as reported in various studies.
| Compound Name | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | GC-MS | 178 | 161, 133 |
| Methyl ester of 2-carboxybenzothiophene | GC-MS | 192 | 161, 133 |
| 5-Methylbenzo[b]thiophene-2,3-dione | EI-MS | 177.9 | 149.9 |
| (E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide | ESI-HRMS | 324.0449 ([M-H]⁻) | Not specified |
| (E)-N'-(4-Fluorobenzylidene)benzo[b]thiophene-2-carbohydrazide | ESI-MS | 299.1 ([M+H]⁺), 321.0 ([M+Na]⁺) | Not specified |
| (E)-2-((2-(Benzo[b]thiophene-2-carbonyl)hydrazono)methyl)benzoic acid | ESI-MS | 325.1 ([M+H]⁺), 347.0 ([M+Na]⁺) | Not specified |
| (E)-4-((2-(Benzo[b]thiophene-2-carbonyl)hydrazono)methyl)benzoic acid | ESI-MS | 325.1 ([M+H]⁺), 347.0 ([M+Na]⁺) | Not specified |
This systematic application of mass spectrometry provides irrefutable evidence for the structures of these compounds, underpinning further research into their chemical and biological properties.
Structure Activity Relationship Sar Studies of Benzo B Thiophene 2 Carboxylic Acid Derivatives
Impact of Substituents on Benzo[b]thiophene Nucleus on Biological Activity
The biological activity of benzo[b]thiophene derivatives is highly dependent on the nature and position of substituents on the bicyclic nucleus. nih.gov Strategic placement of functional groups can significantly modulate the therapeutic properties of these compounds.
The introduction of halogens and alkyl groups at various positions of the benzo[b]thiophene ring has been a common strategy to modulate the physicochemical properties and biological activity of the resulting derivatives. These groups can influence factors such as lipophilicity, metabolic stability, and binding affinity.
Halogenation, particularly at the C3 and C6 positions, has been shown to be a key determinant of antimicrobial activity. For instance, the presence of a chlorine atom at the C3 position of the benzo[b]thiophene ring is reported to improve antimicrobial properties. nih.govresearchgate.net In a study on benzo[b]thiophene acylhydrazones as potential agents against multidrug-resistant Staphylococcus aureus, derivatives with a chlorine or fluorine atom at the C6 position were synthesized and evaluated. nih.govmdpi.com The results indicated that a 6-chloro substitution, as seen in (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, led to a potent derivative with a minimal inhibitory concentration (MIC) of 4 µg/mL against three S. aureus strains. nih.gov
Alkyl groups, such as a methyl group, also play a significant role in enhancing biological efficacy. A methyl substituent at the C6 position of the benzo[b]thiophene-2-carboxylic acid core was identified as a key feature in a series of potent antagonists for the human neurokinin-2 (hNK2) receptor. nih.govresearchgate.net Alkyl groups can increase the nonpolar character of molecules, which can enhance their ability to cross lipid membranes and improve bioavailability. However, the placement is critical; for example, 2-tert-butyl substituted benzo[b]thiophenes showed no significant inhibitory activity against tested bacteria or fungi. nih.gov
| Compound/Derivative Class | Substitution Position | Substituent | Biological Activity | Reference |
|---|---|---|---|---|
| 3-Halobenzo[b]thiophenes | C3 | Chlorine | Enhanced antimicrobial activity | nih.govresearchgate.net |
| Benzo[b]thiophene Acylhydrazones | C6 | Chlorine | Potent activity against S. aureus (MIC = 4 µg/mL) | nih.gov |
| Neurokinin-2 Receptor Antagonists | C6 | Methyl | Potent hNK2 receptor antagonism | nih.govresearchgate.net |
| Benzo[b]thiophenes | C2 | tert-Butyl | No significant antimicrobial activity | nih.gov |
Modifications to the side chains, particularly at the C2 and C3 positions, have a profound impact on the pharmacological efficacy and target specificity of this compound derivatives.
Systematic investigation of the C3 side chain led to the identification of potent thrombin inhibitors, with activities representing up to a 2900-fold increase in potency over the initial lead compound. researchgate.net In another study, the introduction of various carboxamide moieties at the C3 position of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives enhanced their anti-proliferative activity against cancer cells. nih.gov
At the C2 position, the carboxylic acid group serves as a versatile handle for introducing diverse side chains. For example, converting the carboxylic acid to acylhydrazones and subsequently reacting them with various aromatic or heteroaromatic aldehydes resulted in a library of compounds with a range of antimicrobial activities against S. aureus. nih.govmdpi.com The nature of the aldehyde-derived substituent was critical for the observed activity. Similarly, the synthesis of 5-methoxybenzo[b]thiophene-2-carboxamides with different amine moieties led to the discovery of potent inhibitors of Cdc2-like kinases (Clk) 1 and 4. mdpi.com The modification of the amide side chain was a key strategy in optimizing the cellular potency of these inhibitors. mdpi.com
| Core Scaffold | Position of Modification | Side Chain Type | Target/Activity | Reference |
|---|---|---|---|---|
| Diamino Benzo[b]thiophene | C3 | Various C-3 side chains | Thrombin Inhibition | researchgate.net |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide | C3 | Carboxamides | Anticancer (Anti-proliferative) | nih.gov |
| Benzo[b]thiophene-2-carbohydrazide | C2 | Acylhydrazones | Antimicrobial (S. aureus) | nih.govmdpi.com |
| 5-Methoxythis compound | C2 | Carboxamides | Clk1/4 Kinase Inhibition | mdpi.com |
Correlation between Molecular Conformation and Receptor Binding
The three-dimensional arrangement of a molecule, or its conformation, is critical for its interaction with a biological target. For benzo[b]thiophene derivatives, molecular conformation plays a key role in receptor binding and subsequent biological response. nih.gov The selectivity of benzothiophene-based inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK2) can be rationalized by examining X-ray crystal structures of the inhibitors bound to the enzyme, which reveals the specific conformational interactions required for binding. nih.gov
While direct studies on this compound are specific to their targets, analogous studies on other heterocyclic carboxylic acids provide insight. For instance, studies on β-carboline-3-carboxylic acid esters, which are ligands for the benzodiazepine (B76468) receptor, have demonstrated that the receptor preferentially recognizes the s-cis conformation of the 3-carboxy group. acs.org This suggests that for this compound derivatives, the orientation of the carboxylic acid group and its associated side chain relative to the bicyclic ring system is likely a crucial factor for optimal receptor engagement. Molecular docking studies on benzofuran (B130515) and benzo[b]thiophene-2-carboxamide (B1267583) derivatives as modulators of Amyloid Beta (Aβ42) aggregation suggest that the orientation of the bicyclic aromatic rings is a major factor in determining their inhibitory or acceleratory effects. researchgate.net
Optimization Strategies for Enhanced Potency and Selectivity
The optimization of lead compounds is a cornerstone of medicinal chemistry, aiming to improve potency and selectivity while minimizing off-target effects. For benzo[b]thiophene derivatives, several strategies have been successfully employed.
One key strategy involves the chemical modification of initial leads to reduce undesirable characteristics and improve in vivo activity. For instance, in the development of neurokinin-2 receptor antagonists, chemical modifications were made to reduce the peptide character of the initial leads, which resulted in a significant improvement in their in vivo antagonist activity. nih.gov
Another successful approach is the systematic optimization of substituents to enhance kinase selectivity. For a series of benzothiophene (B83047) MK2 inhibitors, this strategy led to analogs with potencies of less than 500 nM in a cell-based assay. nih.gov Similarly, for 5-methoxybenzo[b]thiophene-2-carboxamides targeting Clk1/4, optimization of the amide substituent was crucial for improving both selectivity and cellular potency. mdpi.com This often involves an iterative process of designing, synthesizing, and testing new analogs based on the SAR data from previous compounds. The development of anticancer agents targeting the RhoA/ROCK pathway also relied on the observed structure-activity relationship, where incorporating a carboxamide at C-3 and a 1-methyl-1H-pyrazol at C-5 enhanced the anti-proliferative activity. nih.gov
Identification of Pharmacophore Features
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The benzo[b]thiophene ring itself is considered a significant pharmacophore due to its presence in a wide array of bioactive molecules. rsc.org
Based on the SAR studies discussed, several key pharmacophoric features for this compound derivatives can be identified:
The Benzo[b]thiophene Nucleus: This rigid, bicyclic scaffold serves as the fundamental framework for orienting the other functional groups.
Substituents on the Benzene (B151609) Ring: Specific substitutions, such as a halogen or a small alkyl group at the C6 position, are crucial for activities like antimicrobial efficacy and NK2 receptor antagonism. nih.govnih.gov
The C2-Carboxylic Acid Moiety and its Derivatives: This group acts as a key interaction point or as an anchor for side chains that probe specific binding pockets in the target protein. The nature of the amide or hydrazone substituent is critical for potency and selectivity. mdpi.commdpi.com
Substituents at the C3 Position: In some series, substituents at this position are vital for activity, as seen in thrombin inhibitors and certain anticancer agents. researchgate.netnih.gov
Future Directions and Emerging Research Areas for Benzo B Thiophene 2 Carboxylic Acid
Exploration of Novel Therapeutic Applications
The privileged structure of the benzo[b]thiophene core continues to be a fertile ground for the discovery of new therapeutic agents. Research is actively pushing beyond established applications into novel disease areas. A significant area of investigation is in the field of infectious diseases, particularly for challenging pathogens. For instance, derivatives of Benzo[b]thiophene-2-carboxylic acid have been studied for their efficacy against Mycobacterium tuberculosis, including multi-drug resistant strains. researchgate.net One study explored the in vitro and ex vivo activities of four series of its derivatives against the H37Ra strain of the bacterium. researchgate.net
Furthermore, the scaffold is being utilized to target protozoan infections. A noteworthy development is the design of novel benzo[b]thiophene-containing inhibitors of N-Myristoyltransferase (NMT), an enzyme crucial for the survival of parasites like Plasmodium falciparum and Plasmodium vivax, the causative agents of malaria. acs.org These inhibitors have demonstrated excellent ligand efficiency and antiparasitic activity in vitro, presenting a promising new strategy for antimalarial drug development. acs.org The synthesis of hydrazone ligands from benzo[b]thiophene-2-carbohydrazide has also been explored for creating potential antiplasmodium agents. researchgate.net
The following table summarizes key research findings in emerging therapeutic areas for derivatives of this compound.
Interactive Data Table: Research on Novel Therapeutic Applications
| Derivative Class | Therapeutic Target | Target Organism/Disease | Key Research Finding |
|---|---|---|---|
| This compound amides/esters | Not specified | Mycobacterium tuberculosis H37Ra (MTB) and multi-drug resistant MTB | A derivative, compound 7b, was found to be highly active against both standard and multi-drug resistant strains of MTB. researchgate.net |
| Benzo[b]thiophene-2-carbohydrazone metal complexes | Not specified | Plasmodium (Malaria) | Synthesized hydrazone ligands and their metal complexes show potential as antiplasmodium agents. researchgate.net |
| 3-substituted Benzo[b]thiophene-2-carboxylic acids | N-Myristoyltransferase (NMT) | Plasmodium falciparum, Plasmodium vivax (Malaria) | The benzo[b]thiophene ring shows a novel binding mode in the enzyme, leading to potent and selective inhibition with demonstrated antiparasitic activity. acs.org |
Development of Advanced Synthetic Methodologies
The synthesis of benzo[b]thiophenes is a cornerstone of their application. Future research is focused on developing more efficient, sustainable, and versatile synthetic methods to access this compound and its analogs. A significant trend is the move towards greener chemical processes. Visible-light-induced reactions, for example, offer an attractive alternative to conventional thermal methods by proceeding under milder conditions. researchgate.net
Photoredox catalysis represents a major advancement in this area. rsc.org Researchers have demonstrated that substituted benzothiophenes can be synthesized regioselectively through the photocatalytic reaction of o-methylthio-arenediazonium salts with alkynes, using Eosin Y as a photocatalyst under green light irradiation. rsc.org This approach leverages the generation of highly reactive radical intermediates to form new carbon-heteroatom bonds efficiently. researchgate.netrsc.org These modern methods stand in contrast to more traditional syntheses, such as the reaction of methyl 2-mercaptobenzoate with ethyl bromoacetate, and offer new pathways for creating complex and diverse molecular libraries. acs.orgresearchgate.net The journal Advanced Synthesis & Catalysis has featured numerous articles on such innovative catalytic approaches, underscoring the importance of this research direction. ambeed.comambeed.com
Integration of Computational and Experimental Approaches in Drug Discovery
The synergy between computational modeling and experimental validation is becoming indispensable in modern drug discovery. For the benzo[b]thiophene class, this integration is key to rationally designing more potent and selective molecules. Computational methods are used to study the static and dynamic behavior of molecules containing the thiophene (B33073) scaffold, providing insights that are difficult to obtain through experimentation alone. core.ac.uk
For example, researchers use a combination of techniques including X-ray spectroscopy for determining solid-state structure, variable temperature NMR for studying molecular dynamics in solution, and computational modeling to understand the non-bonding interactions that govern molecular conformation and binding. core.ac.uk In the development of NMT inhibitors, X-ray crystallography was used to determine the precise binding mode of the benzo[b]thiophene core within the enzyme's active site. acs.org This experimental data is invaluable for guiding further computational work, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to optimize inhibitor design and predict the activity of new derivatives.
Investigation of Environmental Fate and Degradation
As the use of benzo[b]thiophene derivatives in pharmaceuticals and potentially in agrochemicals expands, understanding their environmental impact is crucial. researcher.life Research into the environmental fate and biodegradation of these sulfur-containing heterocyclic compounds is an emerging priority. The U.S. Environmental Protection Agency's (EPA) CompTox Chemistry Dashboard includes data on the environmental fate and toxicology of various benzo[b]thiophene derivatives, indicating regulatory interest in this area. habitablefuture.orghabitablefuture.org
A key area of study is biodesulphurisation (BDS), which utilizes microorganisms to remove sulfur from fossil fuels and contaminated environments. core.ac.uk Studies have shown that certain bacteria, such as Rhodococcus opacus, can degrade benzothiophene (B83047) by converting it into other compounds like benzofuran (B130515), following a mechanism similar to the well-understood 4S pathway. core.ac.uk Additionally, the aerobic transformation of benzothiophenes into their corresponding sulfoxides and sulfones is a known pathway that can reduce toxicity and improve biodegradability. researchgate.net However, these degradation studies also highlight the potential formation of more complex, high-molecular-mass products, which requires further investigation. researchgate.net
Potential as Diagnostic Agents and Pathologic Probes
The unique structural and electronic properties of the benzo[b]thiophene scaffold make it a candidate for development into diagnostic agents and pathological probes. The same features that allow its derivatives to bind selectively to biological targets like enzymes can be harnessed for imaging and sensing applications. The development of potent inhibitors, such as those targeting Plasmodium NMT, provides a foundation for creating probes that could be used to detect or visualize the presence of the enzyme in biological samples. acs.org
By modifying the core structure with fluorescent reporters or positron-emitting isotopes, researchers can design molecules for use in techniques like fluorescence microscopy or Positron Emission Tomography (PET). This could enable the visualization of pathological processes at the molecular level, aiding in early diagnosis and monitoring of disease progression. The ongoing exploration of benzo[b]thiophene derivatives is expected to lead to the rational design of such specialized diagnostic tools.
Q & A
Q. What are the common synthetic routes for Benzo[b]thiophene-2-carboxylic acid, and how do reaction conditions influence product distribution?
- Methodological Answer : Two primary methods include:
- Rhodium(III)-catalyzed C-H alkenylation : This approach allows selective mono- or dialkenylation depending on substituent positions. For example, thiophene-3-carboxylic acid yields dialkenylated products (80% yield), while this compound favors monoalkenylation .
- Halogenation and Schmidt reactions : Chlorination using thionyl chloride or chlorine gas introduces halogens at specific positions, though byproduct formation necessitates purification steps .
- Key variables : Solvent choice, catalyst loading, and substituent steric/electronic effects critically impact yield and regioselectivity.
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Ventilation : Ensure adequate airflow to avoid inhalation of dust/aerosols .
- Containment : Use non-sparking tools to sweep spills into sealed containers; prevent environmental release .
- Solubility : The compound is water-soluble, reducing persistence in aquatic systems, but proper disposal remains critical .
Q. Which analytical techniques are used to characterize this compound derivatives?
- Methodological Answer :
- NMR and MS : Confirm structural integrity and purity of intermediates (e.g., hydrazides, acylhydrazones) .
- HPLC : Assess purity (>95% threshold for bioactive derivatives) .
- X-ray crystallography : Resolve ambiguities in regiochemistry for complex derivatives .
Advanced Research Questions
Q. How can researchers optimize the yield of Rhodium-catalyzed C-H alkenylation for mono- versus dialkenylated products?
- Methodological Answer :
- Substituent positioning : Electron-withdrawing groups (e.g., carboxylic acids) at C2 of benzo[b]thiophene direct monoalkenylation due to steric hindrance, while C3-substituted thiophenes favor dialkenylation .
- Kinetic control : Lower temperatures (e.g., 40°C) and shorter reaction times suppress over-alkenylation.
- Catalyst tuning : Adjusting rhodium ligand systems (e.g., Cp* vs. carboxylate ligands) enhances selectivity .
Q. What molecular mechanisms explain the antitubercular activity of this compound derivatives?
- Methodological Answer :
- DprE1 enzyme inhibition : Derivatives like 7b exhibit MIC90 values of 0.56–0.62 µg/mL against M. bovis BCG by binding to the active site of DprE1, a key enzyme in mycobacterial cell wall synthesis.
- Molecular docking : Use software (e.g., AutoDock Vina) to simulate ligand-enzyme interactions, prioritizing derivatives with high binding affinity (-9.5 to -10.2 kcal/mol) .
- Ex vivo validation : Test efficacy in THP-1 macrophage models infected with multidrug-resistant M. tuberculosis H37Ra .
Q. How can contradictory yield data in substituent-dependent alkenylation reactions be resolved?
- Methodological Answer :
- Reaction profiling : Monitor intermediates via LC-MS to identify competing pathways (e.g., protodemetallation vs. β-hydrogen elimination) .
- Computational modeling : DFT calculations predict substituent effects on transition-state energetics.
- DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst/substrate ratio) to map optimal conditions for specific derivatives .
Q. What methodological strategies improve the design of benzo[b]thiophene acylhydrazones against MRSA?
- Methodological Answer :
- Scaffold diversification : Condense benzo[b]thiophene-2-carboxylic hydrazide with heteroaromatic aldehydes (e.g., pyridin-2-ylmethylene) to enhance lipophilicity and membrane penetration .
- SAR analysis : Introduce chloro substituents at C6 (e.g., compound II.b) to achieve MICs of 4 µg/mL against methicillin- and daptomycin-resistant S. aureus .
- Cytotoxicity screening : Prioritize derivatives with selectivity indices >10 using mammalian cell lines (e.g., HEK293).
Q. What challenges arise when scaling up synthetic routes for halogenated derivatives?
- Methodological Answer :
- Byproduct management : Optimize workup protocols (e.g., column chromatography vs. recrystallization) to remove chlorinated byproducts .
- Solvent selection : Replace dichloromethane with greener alternatives (e.g., ethyl acetate) to improve sustainability without compromising yield.
- Process safety : Use flow chemistry to control exothermic reactions during halogenation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
